REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6])[CH3:2].[CH3:10][C:11](OC(C)=O)=[O:12]>>[CH2:1]([C:3]1[CH:4]=[C:5]([NH:6][C:11](=[O:12])[CH3:10])[CH:7]=[CH:8][CH:9]=1)[CH3:2]
|
Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
|
C(C)C=1C=C(N)C=CC1
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Name
|
|
Quantity
|
8 mL
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Type
|
reactant
|
Smiles
|
CC(=O)OC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction was stirred at room temperature for 2 hour
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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After removed ice bath
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Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo
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Type
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EXTRACTION
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Details
|
extracted with EtOAc
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Type
|
WASH
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Details
|
washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
Concentrated
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Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)C=1C=C(C=CC1)NC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |